![molecular formula C11H7F3O3 B11867448 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 156909-16-9](/img/structure/B11867448.png)
6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base can yield the desired chromone derivative. The reaction typically requires refluxing in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of chromone derivatives, including 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chromone derivatives exhibit selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism involves the induction of apoptosis and modulation of key proteins involved in cell cycle regulation, such as P53 and BAX .
2. Enzyme Inhibition
Chromones are known for their ability to inhibit enzymes associated with cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on SIRT2, an enzyme implicated in aging and cancer . The inhibition of SIRT2 may lead to potential therapeutic strategies for age-related diseases and certain cancers.
3. Antifungal Properties
In addition to anticancer activity, chromone derivatives have shown antifungal properties. For example, a series of compounds derived from chromones exhibited potent activity against various Candida strains, suggesting that this compound could be explored as a potential antifungal agent .
Agricultural Science Applications
1. Phytopathogenic Fungal Inhibition
The compound has been investigated for its antifungal activity against phytopathogenic fungi. Research indicates that derivatives of chromones can inhibit the growth of harmful fungi in agricultural settings, thereby protecting crops from disease . This application is crucial for developing environmentally friendly fungicides.
2. Natural Product Synthesis
This compound serves as a precursor in the synthesis of various bioactive compounds that can enhance plant resistance to pathogens or pests, contributing to sustainable agricultural practices .
Material Science Applications
1. Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of trifluoromethyl groups enhances the stability and efficiency of these materials.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(3H)-benzoxazolone: Another compound with a methoxy group and similar biological activities.
4-Hydroxy-2-(trifluoromethyl)quinoline: A compound with a trifluoromethyl group and similar chemical properties.
Uniqueness
6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of a methoxy group and a trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
Biological Activity
6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound features a chromenone structure with a methoxy group and a trifluoromethyl substituent, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and down-regulating anti-apoptotic proteins such as Bcl-2. It also affects the expression levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation .
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
HCT-116 | 30 | CDK4 down-regulation |
2. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. It inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in vitro .
Enzyme Target | IC50 (μM) |
---|---|
COX-2 | 15 |
LOX-15 | 12 |
3. Neuroprotective Effects
The compound has shown promise as a neuroprotective agent by inhibiting SIRT2, an enzyme linked to neurodegenerative diseases. Inhibitors of SIRT2 have potential applications in treating conditions like Alzheimer's disease .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various chromone derivatives, this compound was found to significantly reduce cell viability in MCF-7 and HCT-116 cells after 48 hours of treatment at concentrations around 100 μM. The study utilized MTT assays to quantify cell viability and demonstrated that the compound's effects were concentration-dependent .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the trifluoromethyl group enhances interactions with target proteins, suggesting a strong binding affinity that correlates with observed biological activities. These studies provide insights into the molecular basis for the compound's anticancer and anti-inflammatory effects, highlighting potential pathways for drug development .
Properties
CAS No. |
156909-16-9 |
---|---|
Molecular Formula |
C11H7F3O3 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3 |
InChI Key |
ISEHAGBHPLTWSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F |
Origin of Product |
United States |
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